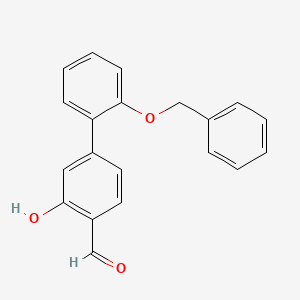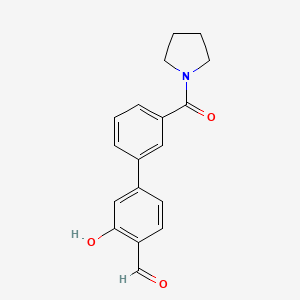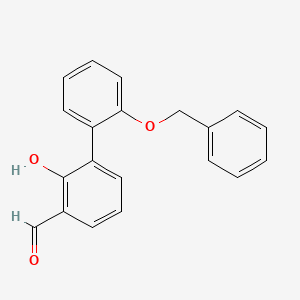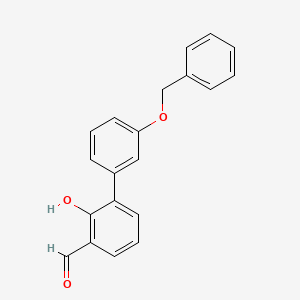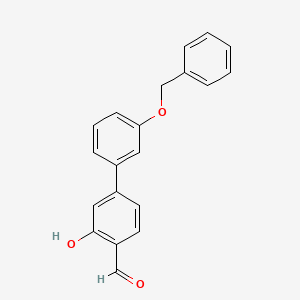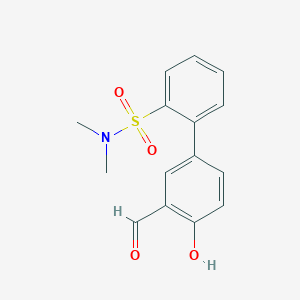
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline powder that is soluble in water, methanol, and ethanol. 4-DMSFP is a derivative of phenol and has been used in various studies to investigate its biochemical and physiological effects.
Mecanismo De Acción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit the production of reactive oxygen species, which are involved in cellular signaling and apoptosis.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water, methanol, and ethanol. In addition, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in organic solvents, making it difficult to use in some experiments. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is a relatively new compound, so there is limited information available regarding its biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for research on 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. These include further investigation into the biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential applications in drug development and drug metabolism. In addition, further research could be conducted into the mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential as an inhibitor of reactive oxygen species. Finally, further research could be conducted into the development of new derivatives of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%, as well as its potential use in other applications, such as catalysis and drug delivery.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by reacting 2-formylphenol with N,N-dimethylsulfamoyl chloride in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide and proceeds in a two-step process. The first step involves the formation of an intermediate compound, which is then reacted with N,N-dimethylsulfamoyl chloride to form the final product, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%.
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate its biochemical and physiological effects. It has been used in studies of enzyme inhibition, drug metabolism, and as a substrate for the synthesis of other compounds. It has also been used in studies of the role of reactive oxygen species in cellular signaling and apoptosis. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used to study the mechanisms of action of various drugs, including antibiotics and antineoplastic agents.
Propiedades
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOSUFBBPKFEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

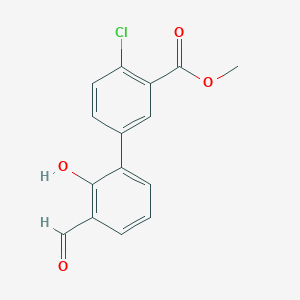
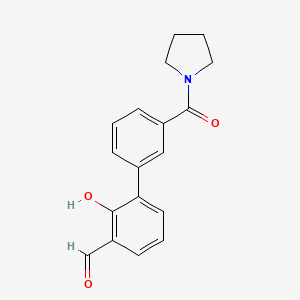
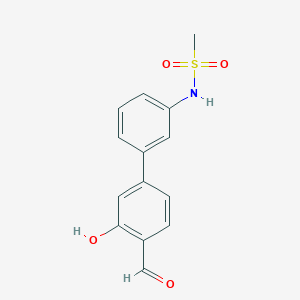
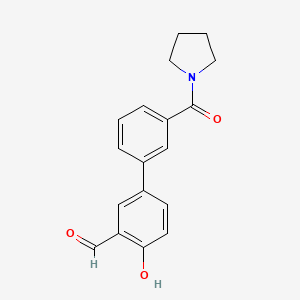
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)


